molecular formula C25H26N6O B2955910 1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797956-65-0

1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2955910
CAS No.: 1797956-65-0
M. Wt: 426.524
InChI Key: RLGUPYLUEMGMRM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic small molecule characterized by a benzhydryl (diphenylmethyl) group, a central urea linkage, and a piperidine ring substituted with a 3-cyanopyrazine moiety. The benzhydryl group may enhance lipophilicity and membrane permeability, while the cyanopyrazine could contribute to hydrogen bonding or π-stacking interactions with biological targets .

Properties

IUPAC Name

1-benzhydryl-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c26-17-22-24(28-14-13-27-22)31-15-11-19(12-16-31)18-29-25(32)30-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,13-14,19,23H,11-12,15-16,18H2,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUPYLUEMGMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a benzhydryl moiety and a piperidine ring substituted with a cyanopyrazine group. The chemical formula is C22H24N4OC_{22}H_{24}N_4O, which indicates the presence of multiple functional groups conducive to biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly Checkpoint Kinase 1 (CHK1). Inhibition of CHK1 has been associated with the treatment of various cancers, as it plays a critical role in cell cycle regulation and DNA repair mechanisms .

Antiproliferative Effects

Studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Case Studies

A notable study synthesized a series of diaryl urea derivatives, including those with piperidine and pyridine substitutions. These compounds were evaluated for their antiproliferative activity, revealing that many exhibited IC50 values comparable to established anticancer agents like sorafenib. For example, one compound in the series demonstrated an IC50 value of 2.39 μM against A549 cells, indicating potent activity .

Data Summary

The following table summarizes the biological activity data for selected compounds related to this compound:

CompoundCell LineIC50 (μM)Mechanism
Compound 7uA5492.39 ± 0.10CHK1 Inhibition
Compound 7uHCT1163.90 ± 0.33CHK1 Inhibition
SorafenibA5492.12 ± 0.18Multi-target Kinase Inhibitor
SorafenibHCT1162.25 ± 0.71Multi-target Kinase Inhibitor

Comparison with Similar Compounds

Core Structural Features

Compound Name/Identifier Core Structure Key Substituents Biological Relevance
Target Compound Urea + Piperidine Benzhydryl, 3-cyanopyrazine Hypothesized kinase inhibition or antimicrobial activity (inferred from analogs)
1-Phenyl-3-(piperidin-4-yl)urea derivative Urea + Piperidine Phenyl, pyrazolo[1,5-a]pyrimidin-2-yl Kinase inhibition (e.g., CDK or JAK family targets)
2-(1,3-Benzodioxol-5-yl)-pyrido-pyrimidin-4-ones Pyrido-pyrimidinone Benzodioxol, substituted piperazine Antimicrobial or anticancer activity (piperazine modulates solubility/bioavailability)
Oxaadamantyl-triazine-urea (Compound 18) Urea + Piperidine 2-Oxaadamantyl, 4-methyl-6-(methylamino)-1,3,5-triazine Likely protease or enzyme inhibition (rigid adamantyl enhances target selectivity)
DMPI/CDFII (Indole derivatives) Indole + Piperidine Dimethyl-phenyl, chlorophenyl, fluoro-indole Synergistic antibacterials against MRSA (piperidine enhances membrane penetration)

Substituent-Driven Pharmacological Differences

  • Benzhydryl vs. Phenyl/Indole Groups :
    The benzhydryl group in the target compound introduces steric bulk compared to phenyl () or indole () substituents. This may improve binding to hydrophobic pockets in targets like kinases or GPCRs but could reduce aqueous solubility. In contrast, the indole moiety in DMPI/CDFII enables π-π interactions with bacterial enzyme active sites, critical for MRSA synergy .

  • Cyanopyrazine vs. Triazines (e.g., Compound 18) are known for strong hydrogen-bonding interactions, suggesting the target compound’s cyanopyrazine may offer a balance between potency and metabolic stability .
  • Piperidine vs. Piperazine: Piperidine (saturated six-membered ring) in the target compound and derivatives offers conformational rigidity, whereas piperazine (two nitrogen atoms) in compounds improves solubility and pharmacokinetics. Piperazine derivatives in pyrido-pyrimidinones () may enhance blood-brain barrier penetration for CNS targets .

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